molecular formula C6H5CuNaO7 B1628745 Citric acid, copper sodium salt CAS No. 38218-87-0

Citric acid, copper sodium salt

Cat. No.: B1628745
CAS No.: 38218-87-0
M. Wt: 275.64 g/mol
InChI Key: IRJNTBRBTUYLDI-UHFFFAOYSA-K
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Description

Citric acid, copper sodium salt (chemical formula: Na[Cu(C₆H₅O₇)]·nH₂O) is a coordination complex formed by the reaction of citric acid (C₆H₈O₇) with copper(II) ions and sodium hydroxide. It is synthesized by combining copper sulfate, citric acid, and sodium hydroxide under controlled pH conditions (typically adjusted to 7.0), resulting in a stable complex with a citrate-to-copper molar ratio of 2:1 . This compound is notable for its applications in catalysis, agriculture (as a micronutrient supplement), and environmental remediation (e.g., copper-contaminated soil treatment) .

Properties

CAS No.

38218-87-0

Molecular Formula

C6H5CuNaO7

Molecular Weight

275.64 g/mol

IUPAC Name

copper;sodium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Cu.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3

InChI Key

IRJNTBRBTUYLDI-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Cu+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Cu+2]

Other CAS No.

38218-87-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Citric Acid and Its Sodium Salts

Citric Acid (C₆H₈O₇):

  • Properties: A weak organic acid with three carboxylic groups, soluble in water (59.2 g/100 mL at 20°C) .
  • Applications: Food preservative, pH adjuster, and chelating agent.
  • Toxicity: Low acute toxicity (LD₅₀ in rats: 3,000 mg/kg) but can cause irritation at high concentrations .

Sodium Citrate (Na₃C₆H₅O₇):

  • Properties: Sodium salt of citric acid, highly water-soluble (92 g/100 mL at 25°C), and stable under ambient conditions .
  • Applications: Buffering agent in food (e.g., dairy products), anticoagulant in blood samples, and pharmaceutical excipient .
  • Toxicity: Generally recognized as safe (GRAS) by the FDA; low environmental impact .

Citric Acid, Copper Sodium Salt:

  • Solubility: Lower than sodium citrate (exact data scarce but estimated <10 g/100 mL) due to copper coordination .
  • Stability: Stable in neutral pH but decomposes under acidic conditions, releasing Cu²⁺ ions .
  • Toxicity: Higher than sodium citrate due to copper content; aquatic toxicity observed at concentrations >1 ppm .
Table 1: Comparative Properties of Citric Acid Derivatives
Compound Molecular Formula Solubility (g/100 mL) pH Stability Key Applications Toxicity Profile
Citric Acid C₆H₈O₇ 59.2 2.0–6.5 Food preservation Low (LD₅₀: 3,000 mg/kg)
Sodium Citrate Na₃C₆H₅O₇ 92.0 4.0–8.0 Dairy stabilization GRAS, low environmental
Citric Acid, Cu-Na Salt Na[Cu(C₆H₅O₇)]·nH₂O <10 (estimated) 6.0–8.0 Agriculture, soil remediation Moderate (aquatic toxicity)

Comparison with Other Metal Citrate Salts

Iron(II) Citrate Sodium Salt (Na[Fe(C₆H₅O₇)]):

  • Properties: Forms stable complexes at neutral pH; used in iron supplementation and wastewater treatment .
  • Solubility: ~15 g/100 mL, higher than copper analogs due to iron’s smaller ionic radius .
  • Toxicity: Lower than copper salts but may cause oxidative stress in excess .

Calcium Citrate (Ca₃(C₆H₅O₇)₂):

  • Properties: Poorly water-soluble (0.1 g/100 mL), used in calcium supplements and food fortification .
  • Stability: Degrades in acidic environments (e.g., stomach acid), releasing Ca²⁺ and citrate .
Key Differences:
  • Solubility: Copper sodium citrate < Iron sodium citrate < Sodium citrate.
  • Environmental Impact: Copper salts pose higher ecotoxicity than iron or calcium salts .

Preparation Methods

Reaction Stoichiometry and Procedure

In a typical protocol, 0.015 mol of CuSO₄·5H₂O (3.75 g) is dissolved in deionized water, while 0.01 mol of Na₃C₆H₅O₇·2H₂O (2.94 g) is separately solubilized. Mixing these solutions initiates ligand exchange, where citrate anions displace sulfate, forming a blue precipitate. The reaction follows:

$$
3\text{CuSO}4 + \text{Na}3(\text{C}6\text{H}5\text{O}7)2 \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 + 3\text{Na}2\text{SO}_4
$$

To favor sodium incorporation, excess trisodium citrate (1:2 Cu²⁺:citrate ratio) is used, ensuring partial sodium retention in the crystal lattice. The precipitate is isolated via suction filtration, washed, and air-dried.

Yield and Optimization

Theoretical yield calculations assume complete conversion, but practical yields range from 70–85% due to solubility losses. Increasing the sodium citrate concentration to 1:5 Cu²⁺:citrate enhances sodium integration, as evidenced by electrochemical studies where excess citrate stabilizes sodium-copper complexes.

Acid-Base Neutralization with Copper Hydroxide

This method involves neutralizing citric acid (H₃C₆H₅O₇) with copper hydroxide (Cu(OH)₂) in the presence of sodium hydroxide (NaOH), facilitating simultaneous copper-citrate coordination and sodium ion incorporation.

Reaction Mechanism

Cu(OH)₂ reacts with citric acid under mild heating (40–60°C), releasing water and forming copper citrate intermediates. Subsequent NaOH addition deprotonates residual carboxyl groups, introducing sodium ions:

$$
\text{Cu(OH)}2 + \text{H}3\text{C}6\text{H}5\text{O}7 + \text{NaOH} \rightarrow \text{CuNaC}6\text{H}5\text{O}7 + 3\text{H}_2\text{O}
$$

Process Parameters

  • pH Control : Maintaining pH 4–5 prevents copper hydroxide precipitation and ensures citrate deprotonation.
  • Temperature : Reactions conducted at 60°C achieve 90% conversion within 2 hours, compared to 24 hours at room temperature.

Ion Exchange from Copper Citrate

Preformed copper citrate (Cu₃(C₆H₅O₇)₂) undergoes ion exchange with sodium salts (e.g., NaCl, Na₂SO₄) to introduce sodium ions into the structure.

Procedure

  • Dissolve 10 g of Cu₃(C₆H₅O₇)₂ in 100 mL of 0.1M NaCl.
  • Stir at 50°C for 6 hours.
  • Filter and recrystallize the product from ethanol-water mixtures.

Efficiency and Limitations

X-ray diffraction confirms partial Na⁺ substitution at Cu²⁺ sites, but complete conversion requires prolonged exchange (>12 hours). Yield purity depends on the sodium salt’s anion; chloride minimizes co-precipitation artifacts compared to sulfate.

Hydrothermal Synthesis

Hydrothermal methods enable crystalline product formation under high-pressure, high-temperature conditions, ideal for synthesizing phase-pure materials.

Experimental Setup

A mixture of Cu(NO₃)₂ (0.1M), sodium citrate (0.2M), and citric acid (0.1M) is sealed in a Teflon-lined autoclave and heated at 120°C for 12 hours. The resultant crystals are washed and vacuum-dried.

Advantages

  • Crystallinity : Hydrothermal synthesis yields well-defined crystals with 95% purity, versus 70–80% from precipitation.
  • Scalability : Batch sizes up to 500 g have been reported without yield reduction.

Electrochemical Deposition with Sodium Citrate Additives

While primarily used for copper plating, electrochemical methods offer insights into sodium citrate’s role in stabilizing copper-sodium citrate complexes.

Bath Composition and Conditions

  • Electrolyte : 0.1M CuSO₄, 0.3M Na₃C₆H₅O₇, pH 4.
  • Voltage : -0.4 V vs. Ag/AgCl.
  • Temperature : 25°C.

Findings

Cyclic voltammetry reveals a cathodic peak at -0.3 V, corresponding to Cu²⁺ reduction mediated by citrate ligands. Chronoamperometry shows nucleation-controlled deposition, with sodium citrate suppressing hydrogen evolution and promoting adherent deposits.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Sodium Incorporation Efficiency
Co-Precipitation 70–85 80–90 Moderate
Acid-Base 85–90 85–95 High
Ion Exchange 60–75 70–85 Variable
Hydrothermal 90–95 95–98 High

Hydrothermal synthesis excels in purity and yield but demands specialized equipment. Co-precipitation balances cost and efficiency for industrial-scale production.

Q & A

Basic Research Questions

Synthesis and Purification Q: What laboratory methods are recommended for synthesizing and purifying citric acid, copper sodium salt? A: The compound can be synthesized via neutralization reactions. For example, reacting copper(II) oxide with citric acid under controlled pH (adjusted using sodium hydroxide or carbonate) yields the salt. Crystallization at pH 4–5 is critical to isolate the hydrated form . Purification involves vacuum filtration and repeated recrystallization to remove unreacted precursors. Ionic equations should be used to track ion exchange (e.g., Cu²⁺ + C₆H₅O₇³⁻ → CuC₆H₅O₇⁻) .

Purity Assessment Q: How can researchers determine the purity of this compound in laboratory settings? A: Ion chromatography (IC) is a validated method for quantifying citrate and metal ions. Standard Preparation 1 (20 mg/mL citrate in 1 mM NaOH) serves as a reference, with retention time and peak area comparisons ensuring purity. UV-Vis spectroscopy can detect residual copper ions at 800–810 nm .

Physicochemical Properties Q: What key physicochemical properties of this compound influence its experimental applications? A: Its pH-dependent solubility (optimal at pH 4–5) and chelation capacity are critical. The compound acts as a weak acid in aqueous media, releasing citrate ions that bind metal cations (e.g., Cu²⁺), making it useful in buffer systems. Thermal stability up to 175°C allows its use in high-temperature reactions .

Biochemical Applications Q: How is this compound applied in biochemical studies, such as microbial cultivation? A: It serves as a micronutrient in algal growth media, enhancing lipid production. In Dunaliella cultures, copper sulfate (a precursor) is added at 0.01–0.05 mg/L, with citric acid stabilizing Cu²⁺ bioavailability. Biomass yield and lipid content are monitored via dry weight (mg/L) and GC-MS .

Contaminant Identification Q: What are common contaminants in synthesized this compound, and how are they detected? A: Residual citric acid, sodium hydroxide, or copper oxide can remain. FT-IR identifies unreacted citric acid (C=O stretch at 1750 cm⁻¹), while atomic absorption spectroscopy quantifies excess Cu²⁺. Adjusting crystallization pH to 4.5 minimizes impurities .

Advanced Research Questions

Experimental Optimization Q: How can statistical experimental design improve the synthesis efficiency of this compound? A: Plackett-Burman designs screen variables (e.g., pH, temperature, reactant ratios). Response Surface Methodology (RSM) then models interactions, with Central Composite Design (CCD) optimizing yield. For example, a 12-run design for 11 factors identifies NaNO₃ and NaH₂PO₄ as critical variables .

Analytical Data Contradictions Q: How should researchers resolve contradictions in spectroscopic or chromatographic data for this compound? A: Cross-validate using complementary methods: IC for citrate quantification, AAS for copper content, and NMR to confirm molecular structure. Pareto analysis prioritizes significant variables (e.g., pH > temperature) to refine protocols .

Reaction Mechanisms Q: What mechanistic insights exist for this compound in redox or catalytic reactions? A: In copper oxide dissolution, citric acid chelates Cu²⁺, weakening Cu-O bonds. In situ UV-Vis (λ = 450–500 nm) tracks Cu²⁺ reduction to Cu⁺, while FT-IR monitors citrate coordination shifts (C-O stretching at 1200 cm⁻¹) .

Toxicological Interactions Q: How does this compound interact with other salts in toxicological studies? A: Synergistic toxicity is observed in mixtures (e.g., with NaCl). Hydrogen ion concentration drives cellular responses; LC50 assays in Daphnia magna quantify additive effects. Oxygen deprivation in acidic media (pH < 5) exacerbates toxicity .

Alternative Research Compounds Q: What non-synthetic alternatives to this compound are viable in organic-compliant research? A: Ethylenediaminetetraacetic acid (EDTA) or ascorbic acid derivatives can replace its chelation function. However, no substitutes fully replicate its pH-modulating and catalytic roles in organic synthesis .

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